[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that contains both triazole and pyrimidine rings. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. It is often found in medicinal compounds and exhibits various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation . Another method involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the eco-friendly microwave-mediated synthesis and multicomponent reactions mentioned above could be adapted for larger-scale production due to their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Selective reduction of [1,2,4]Triazolo[1,5-a]pyrimidines to dihydro derivatives has been demonstrated.
Substitution: It can participate in nucleophilic substitution reactions, particularly involving the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions , and various electrophilic agents for substitution reactions. Microwave irradiation is a common condition used to facilitate these reactions efficiently .
Major Products Formed
The major products formed from these reactions include various substituted [1,2,4]Triazolo[1,5-a]pyrimidine derivatives, which exhibit significant biological activities.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of JAK1 and JAK2, which are involved in various signaling pathways related to inflammation and immune response . The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
[1,2,3]Triazolo[1,5-a]pyrimidine: Exhibits various pharmacological properties.
Uniqueness
What sets [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile apart is its unique combination of triazole and pyrimidine rings, which confer a broad range of biological activities and make it a versatile compound in medicinal chemistry.
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is part of a broader class of triazolo-pyrimidine derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and recent research developments.
Structure and Synthesis
This compound features a fused triazole and pyrimidine ring system, which enhances its biological interactions. Various synthetic methods have been developed for its preparation, including microwave-assisted synthesis and three-component reactions that yield high purity and yield under eco-friendly conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM . The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Notably, some derivatives have been identified as potent inhibitors of CDK-2 with selectivity over other kinases such as GSK-3β .
Antioxidant Activity
The antioxidant properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have also been investigated. Studies indicate that these compounds can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Antimicrobial and Antiviral Properties
The compound exhibits notable antimicrobial activity against various pathogens. For example, certain derivatives have been reported to possess antifungal and antibacterial properties . Additionally, antiviral studies suggest that some triazolo-pyrimidines can inhibit viral replication by targeting specific viral proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo[1,5-a]pyrimidine derivatives. Modifications at various positions on the triazole and pyrimidine rings can significantly influence potency and selectivity against different biological targets. For example:
- Substituents at the 6-position enhance interaction with ATP-binding sites in kinases.
- Variations in the carbonitrile group can modulate lipophilicity and bioavailability.
Case Studies
Several case studies illustrate the efficacy of [1,2,4]triazolo[1,5-a]pyrimidine derivatives:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
1 | TP Derivative A | CDK-2 Inhibition | 50 nM |
2 | TP Derivative B | Antioxidant | N/A |
3 | TP Derivative C | Antimicrobial (E. coli) | 30 µg/mL |
4 | TP Derivative D | Antiviral (HIV) | 0.5 µM |
Properties
Molecular Formula |
C6H3N5 |
---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-5-2-8-6-9-4-10-11(6)3-5/h2-4H |
InChI Key |
SHTXNFROWCKBEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)C#N |
Origin of Product |
United States |
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